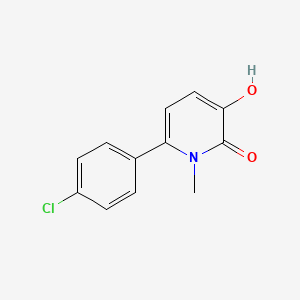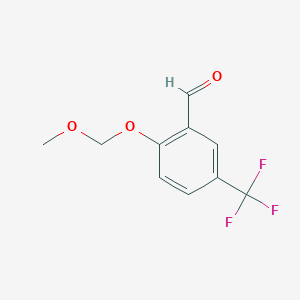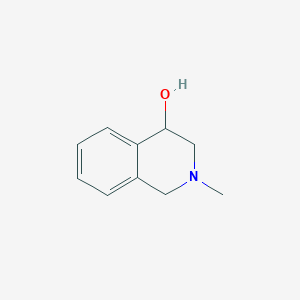![molecular formula C14H12BrClN4O B8743579 13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 189393-17-7](/img/structure/B8743579.png)
13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and ethyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core dipyrido[3,2-B:2’,3’-E][1,4]diazepin structure, followed by the introduction of bromine, chlorine, and ethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening can be employed to optimize reaction conditions and improve efficiency. Safety measures are also crucial due to the handling of potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Aplicaciones Científicas De Investigación
8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-Bromo-2-chloro-11-ethyl-5-methyl-5H-dipyrido[3,2-B:2’,3’-E][1,4]diazepin-6(11H)-one include other halogenated diazepin derivatives and related heterocyclic compounds.
Uniqueness
What sets this compound apart is its specific combination of bromine, chlorine, and ethyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized research and industrial applications.
Propiedades
Número CAS |
189393-17-7 |
|---|---|
Fórmula molecular |
C14H12BrClN4O |
Peso molecular |
367.63 g/mol |
Nombre IUPAC |
13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C14H12BrClN4O/c1-3-20-12-9(6-8(15)7-17-12)14(21)19(2)10-4-5-11(16)18-13(10)20/h4-7H,3H2,1-2H3 |
Clave InChI |
XTNKGNXBMWKAIJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=N2)Cl)N(C(=O)C3=C1N=CC(=C3)Br)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

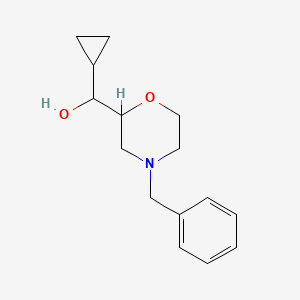
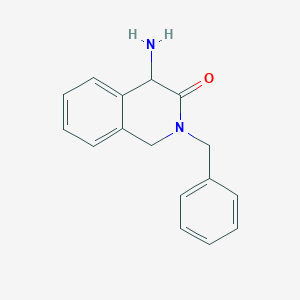
![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)
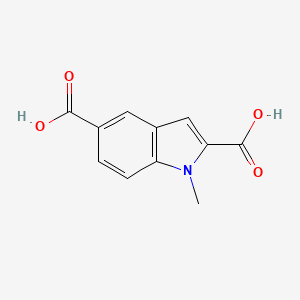
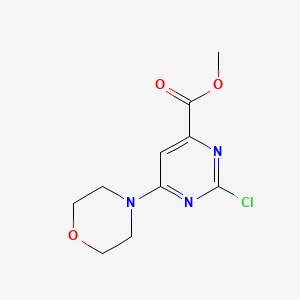
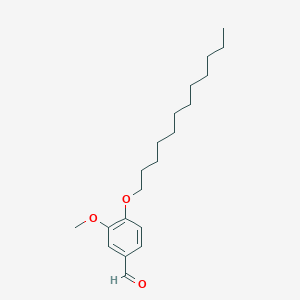
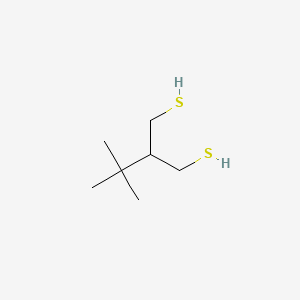
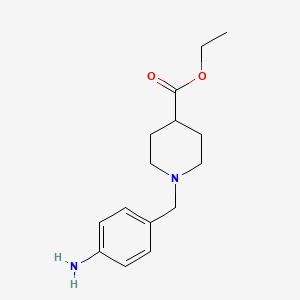
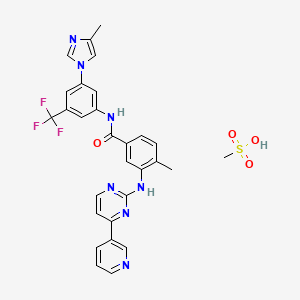
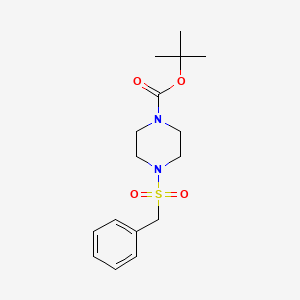
![3-benzyl-2-hydroxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8743598.png)
